2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic compound with the molecular formula C8H3BrF4O. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method involves the reaction of 2-bromo-5-fluoro-3-(trifluoromethyl)benzonitrile with diisobutylaluminium hydride in toluene at low temperatures (around -78°C). The reaction mixture is then allowed to warm to room temperature, followed by extraction and purification steps to obtain the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Bromo-5-fluoro-2-(trifluoromethyl)benzaldehyde
Uniqueness
2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUHXPULFBVKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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